4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid
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Overview
Description
4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, along with a hydroxy(phenyl)methylamino substituent. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives using concentrated sulfuric acid or oleum. The reaction conditions often require controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. For example, starting with benzene, the compound can be synthesized through a series of reactions including sulfonation, nitration, and reduction. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfur trioxide (SO3) and chlorosulfonic acid (ClSO3H) are employed for sulfonation reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products have significant applications in various chemical processes .
Scientific Research Applications
4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxy(phenyl)methylamino substituent can further modulate the compound’s properties by affecting its electronic structure and steric hindrance .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group attached to the benzene ring.
Sulfanilic acid: An aromatic sulfonic acid with an amino group attached to the benzene ring.
Uniqueness
4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid is unique due to the presence of both the hydroxy(phenyl)methylamino and sulfonic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62268-57-9 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-[[hydroxy(phenyl)methyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H13NO4S/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)19(16,17)18/h1-9,13-15H,(H,16,17,18) |
InChI Key |
HKFVZDRUXWSDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=C(C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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